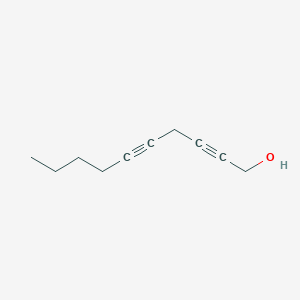

Deca-2,5-diyn-1-OL

Description

Properties

CAS No. |

13488-11-4 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

deca-2,5-diyn-1-ol |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3 |

InChI Key |

DAZHZGDROULXBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCC#CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway and Mechanism

The Mannich reaction is a cornerstone for constructing the carbon backbone of Deca-2,5-diyn-1-ol. The process involves three sequential steps:

- Mannich Reaction : Deca-1,4-diyne is treated with formaldehyde and a secondary amine (e.g., diethylamine) to form N,N-disubstituted undeca-2,5-diynyl-amine.

- Catalytic Hydrogenation : The diynyl-amine undergoes partial hydrogenation using Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) to yield cis-olefinic intermediates.

- Hoffmann Elimination : Quaternization with methyl iodide or dimethyl sulfate, followed by alkaline elimination, produces this compound.

Key Conditions :

- Solvent : Tetrahydrofuran (THF) or petroleum ether.

- Catalyst : Lindlar catalyst for stereoselective hydrogenation.

- Yield : 40–60% after chromatographic purification.

Reaction Scheme :

$$

\text{Deca-1,4-diyne} \xrightarrow[\text{HCHO, R₂NH}]{\text{Mannich}} \text{N,N-Diethyl-undeca-2,5-diynyl-amine} \xrightarrow[\text{H₂, Lindlar}]{\text{Hydrogenation}} \text{Undeca-2Z,5Z-dienyl-amine} \xrightarrow[\text{MeI, NaOH}]{\text{Elimination}} \text{this compound}

$$

Copper-Mediated Alkyne Coupling

Sonogashira-Type Cross-Coupling

This method leverages copper(I) iodide and cesium carbonate to couple terminal alkynes with propargyl electrophiles.

Procedure :

- Substrate Preparation : 6-Hydroxyhexa-2,5-diyn-1-ol is synthesized via coupling of methyl 4-pentynoate with 4-chlorobutyn-1-ol.

- Coupling Reaction :

- Purification : Flash chromatography (ethyl acetate/cyclohexane) yields 86% pure product.

Advantages :

Appel Reaction for Bromide Intermediate

Bromination of Propargyl Alcohols

The Appel reaction converts propargyl alcohols to bromoalkynes, enabling subsequent coupling.

Steps :

- Bromination : Triphenylphosphine (PPh₃) and tetrabromomethane (CBr₄) in dichloromethane at 0°C.

- Coupling : Bromoalkyne reacts with terminal alkynes using Pd/Cu catalysts.

Example :

$$

\text{Propargyl alcohol} \xrightarrow[\text{PPh₃, CBr₄}]{\text{Appel}} \text{1-Bromopent-2-yne} \xrightarrow[\text{CuI, Et₃N}]{\text{Coupling}} \text{this compound}

$$

Yield : 70–85% after silica gel chromatography.

Grignard Reagent-Based Elongation

Stepwise Alkyne Extension

Grignard reagents facilitate carbon-chain elongation:

- Propargyl Bromide Addition : Ethylmagnesium bromide reacts with deca-1,4-diyne in THF.

- Formaldehyde Quenching : Paraformaldehyde introduces the hydroxyl group.

Conditions :

- Temperature : 60°C for 45 min.

- Workup : Extraction with petroleum ether and NaCl-saturated aqueous solution.

Yield : 40% after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield | Complexity |

|---|---|---|---|---|

| Mannich Reaction | Deca-1,4-diyne | Lindlar catalyst, MeI | 40–60% | High |

| Sonogashira Coupling | Methyl 4-pentynoate | CuI, Cs₂CO₃ | 70–86% | Moderate |

| Appel Bromination | Propargyl alcohol | PPh₃, CBr₄ | 70–85% | Low |

| Grignard Elongation | Ethylmagnesium bromide | Paraformaldehyde | 40% | High |

Key Observations :

- Sonogashira Coupling offers the highest yields and scalability.

- Mannich Reaction requires stringent control over hydrogenation to avoid over-reduction.

- Appel Reaction is efficient but generates stoichiometric PPh₃O byproducts.

Challenges and Optimization Strategies

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Deca-2,5-diyn-1-OL has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

The following analysis draws parallels between Deca-2,5-diyn-1-OL and three compounds from the evidence: a glycosylated trienoate derivative, a shorter-chain dienol, and a bicyclic dione.

Structural and Functional Group Comparisons

Key Observations :

- Chain Length and Rigidity : this compound’s linear C10 chain contrasts with the bicyclic rigidity of deca-2,6-dione and the branched C8 structure of 3,7-dimethyl-2,6-octadien-1-ol .

- Reactivity: The conjugated diyne in this compound is more reactive toward cycloaddition than the isolated double bonds in the trienoate glycoside or the dienol .

- Safety Profile : While this compound’s hazards are undocumented, 3,7-dimethyl-2,6-octadien-1-ol’s irritancy (requiring eye/skin avoidance ) suggests terminal alcohols with unsaturated chains may demand similar precautions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.